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Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex,

therapeutic target for a spectrum of diseases, most notably inflammatory bowel disease (IBD),

pain, and certain cancers.[1][2][3] Initially identified as an orphan receptor, a growing body of

research has begun to elucidate its physiological roles, signaling pathways, and the therapeutic

potential of its modulation.[4][5] This technical guide provides an in-depth overview of GPR35,

its modulators, and the experimental methodologies used to investigate their therapeutic utility.

We present a compilation of quantitative data for known GPR35 agonists and antagonists,

detailed experimental protocols for key assays, and visual representations of signaling

pathways and experimental workflows to facilitate further research and drug development in

this area.

Introduction to GPR35
GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) predominantly

expressed in immune cells, the gastrointestinal tract, and the nervous system.[1][6][7] Its

heightened expression in tissues central to inflammatory and sensory processes underscores

its potential as a drug target.[2][8] Genetic association studies have linked single nucleotide

polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, primary sclerosing

cholangitis, and other inflammatory conditions.[3][9]
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The pharmacology of GPR35 is characterized by significant species-specific differences in

ligand potency, which presents challenges for the translation of preclinical findings to human

applications.[3][10] Furthermore, GPR35 can couple to multiple G protein families and engage

β-arrestin pathways, leading to a diversity of cellular responses that may be ligand- and cell-

type-dependent.[1][5][11]

GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular events through coupling with heterotrimeric

G proteins and through G protein-independent mechanisms involving β-arrestins. The primary

signaling pathways are depicted below.

G Protein-Dependent Signaling
GPR35 has been shown to couple to Gαi/o, Gα12/13, and potentially Gαs proteins.[1][12]

Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This can

subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors

(RhoGEFs), leading to the activation of the small GTPase RhoA.[11] This pathway is crucial

for regulating cytoskeletal dynamics, cell migration, and proliferation.[11]

Gαs Pathway: Some studies suggest GPR35 may also couple to Gαs, which would stimulate

adenylyl cyclase and increase cAMP levels, leading to PKA activation.[12]

β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases

(GRKs), GPR35 recruits β-arrestins.[2][11] This interaction not only mediates receptor

desensitization and internalization but also initiates G protein-independent signaling cascades.

[2] β-arrestins can act as scaffolds for various signaling proteins, including components of the

mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[2][13] The activation of the ERK1/2 pathway is a key downstream

event of GPR35 signaling and is implicated in cell proliferation, differentiation, and survival.[13]
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Caption: GPR35 Signaling Pathways. This diagram illustrates the major signaling cascades
initiated by GPR35 activation, including both G protein-dependent and β-arrestin-mediated

pathways, and their downstream cellular effects.

Quantitative Data for GPR35 Modulators
The following tables summarize the potency and affinity of various GPR35 modulators from

published literature. It is important to note that values can vary depending on the assay system,

cell line, and specific experimental conditions.

Table 1: GPR35 Agonists - Potency (EC50)
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Compound Species Assay Type Cell Line EC50 (nM)
Reference(s
)

Endogenous/

Natural

Ligands

Kynurenic

Acid
Human

Calcium

Mobilization
HEK293 39,000 [11]

Rat
Calcium

Mobilization
HEK293 7,000 [11]

Mouse
Calcium

Mobilization
HEK293 11,000 [11]

Reverse T3 Human

Dynamic

Mass

Redistribution

HT-29 5,900 [11]

Human

β-Arrestin

Recruitment

(Tango)

- 108,000 [11]

Synthetic

Agonists

Zaprinast Human
Calcium

Mobilization
HEK293 840 [11]

Rat
Calcium

Mobilization
HEK293 16 [11]

Pamoic Acid Human
β-Arrestin

Recruitment
- ~3.6 [14]

Mouse
β-Arrestin

Recruitment
- >10,000 [14]

Lodoxamide Human
AP-TGF-α

Shedding
HEK293 1 [15]
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Rat
AP-TGF-α

Shedding
HEK293 1 [15]

Bufrolin Human
β-Arrestin

Recruitment
- Potent [9]

Rat
β-Arrestin

Recruitment
- Potent [9]

Compound 1* Human
β-Arrestin

Recruitment
CHO-K1 Potent [16]

*4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Table 2: GPR35 Antagonists - Potency (IC50) and Affinity
(Ki)

Compoun
d

Species Action
Assay
Type

Cell Line
IC50/Ki
(nM)

Referenc
e(s)

CID274568

7
Human Antagonist

β-Arrestin

Recruitmen

t

- IC50: ~200 [15]

Human Antagonist
Competitio

n Binding
CHO

Ki: 12.8 -

42.2
[15]

Human
Inverse

Agonist
-

Colonic

Organoids
- [9]

ML-145 Human Antagonist

β-Arrestin

Recruitmen

t

-
High

Affinity
[17]

Mouse Antagonist

β-Arrestin

Recruitmen

t

- Low Affinity [17]

Rat Antagonist

β-Arrestin

Recruitmen

t

- Low Affinity [17]
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Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the characterization of

GPR35 modulators.

β-Arrestin Recruitment Assays
These assays are widely used for their robustness in quantifying GPR35 activation and are

suitable for high-throughput screening.[10][11]

This assay is based on enzyme fragment complementation (EFC).[11]

Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cells.[11]

Principle: The GPR35 receptor is tagged with a small fragment of β-galactosidase

(ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Agonist-

induced recruitment of β-arrestin to GPR35 brings the two fragments together, forming an

active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]

Protocol Outline:

Cell Plating: Seed PathHunter® cells in a 384-well white, solid-bottom plate and incubate

overnight.[16]

Compound Addition: Add serial dilutions of test compounds to the cell plate and incubate

for 90 minutes at 37°C.[16]

Detection: Add PathHunter® detection reagent and incubate for 60 minutes at room

temperature in the dark.[16]

Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[16]

This assay utilizes a β-lactamase reporter gene.[10][16]

Cell Line: Tango™ GPR35-bla U2OS cells.[16]

Principle: GPR35 is fused to a transcription factor (tTA) preceded by a protease cleavage

site. β-arrestin is fused to a protease. Agonist binding recruits the protease-tagged β-arrestin
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to the receptor, leading to the cleavage and release of tTA. The tTA then translocates to the

nucleus and drives the expression of a β-lactamase reporter gene.[3]

Protocol Outline:

Cell Plating: Plate Tango™ cells in a 384-well black, clear-bottom plate and incubate for

16-20 hours.[16]

Compound Addition: Add test compounds and incubate for 5 hours at 37°C.[16]

Substrate Loading: Add LiveBLAzer™-FRET B/G Substrate and incubate for 2 hours at

room temperature in the dark.[16]

Data Acquisition: Measure fluorescence at 460 nm and 530 nm and calculate the emission

ratio to determine β-lactamase activity.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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